

An In-Depth Technical Guide to the Spectroscopic Data of Anagrelide Impurity 1

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Compound of Interest

Compound Name: Anagrelide impurity 1

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Anagrelide Development

Anagrelide, a potent platelet-reducing agent, is a cornerstone in the management of essential thrombocythemia.[1][2][3] Its therapeutic efficacy is intrinsically linked to its purity. In the landscape of pharmaceutical development and manufacturing, the identification, characterization, and control of impurities are not merely regulatory hurdles but are fundamental to ensuring the safety and consistency of the final drug product.[1] Process-related impurities, which arise during the synthesis of the active pharmaceutical ingredient (API), are of particular concern as they can possess undesirable pharmacological or toxicological properties.

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for a key process-related impurity of Anagrelide, designated as **Anagrelide Impurity 1**. Our focus will be on providing not just the data, but the scientific rationale behind the analytical techniques employed, empowering researchers to develop robust and reliable methods for impurity detection and control.

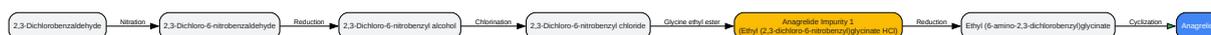
Unveiling Anagrelide Impurity 1: Structure and Synthetic Origin

Through meticulous analysis of the synthetic pathways of Anagrelide, Impurity 1 has been identified as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride.[4][5]

Compound Name	Anagrelide Impurity 1
IUPAC Name	Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride
CAS Number	70380-50-6
Molecular Formula	C ₁₁ H ₁₃ Cl ₃ N ₂ O ₄
Molecular Weight	343.59 g/mol

This impurity is a critical intermediate in several common synthetic routes to Anagrelide.[6] Its presence in the final API typically indicates an incomplete reaction or inadequate purification of the subsequent synthetic steps. Understanding its origin is paramount for process optimization and impurity control.

The following diagram illustrates a common synthetic pathway where **Anagrelide Impurity 1** is formed and subsequently converted to Anagrelide.



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A simplified synthetic pathway for Anagrelide highlighting the formation of Impurity 1.

Spectroscopic Characterization of Anagrelide Impurity 1

The definitive identification and quantification of any chemical entity rely on a suite of spectroscopic techniques. While proprietary spectral data for certified reference materials are often not publicly available, a deep understanding of spectroscopic principles allows for the accurate prediction of the expected data based on the known chemical structure of **Anagrelide Impurity 1**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

1.1. Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, benzylic, methylene, and ethyl ester protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.8 - 7.6	d	1H	Ar-H	Aromatic proton ortho to the nitro group, deshielded by its electron-withdrawing effect.
~ 7.5 - 7.3	d	1H	Ar-H	Aromatic proton meta to the nitro group.
~ 4.3 - 4.1	q	2H	-O-CH ₂ -CH ₃	Methylene protons of the ethyl ester, split by the adjacent methyl group.
~ 4.0 - 3.8	s	2H	Ar-CH ₂ -NH-	Benzylic protons adjacent to the aromatic ring and the nitrogen atom.
~ 3.5 - 3.3	s	2H	-NH-CH ₂ -COO-	Methylene protons of the glycine moiety.
~ 1.4 - 1.2	t	3H	-O-CH ₂ -CH ₃	Methyl protons of the ethyl ester, split by the adjacent methylene group.

1.2. Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

The carbon NMR spectrum will complement the ^1H NMR data, showing signals for each unique carbon atom in the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 170 - 168	-C=O	Carbonyl carbon of the ethyl ester.
~ 148 - 146	Ar-C-NO ₂	Aromatic carbon attached to the nitro group.
~ 135 - 125	Ar-C	Aromatic carbons.
~ 62 - 60	-O-CH ₂ -CH ₃	Methylene carbon of the ethyl ester.
~ 55 - 53	Ar-CH ₂ -NH-	Benzylic carbon.
~ 50 - 48	-NH-CH ₂ -COO-	Methylene carbon of the glycine moiety.
~ 15 - 13	-O-CH ₂ -CH ₃	Methyl carbon of the ethyl ester.

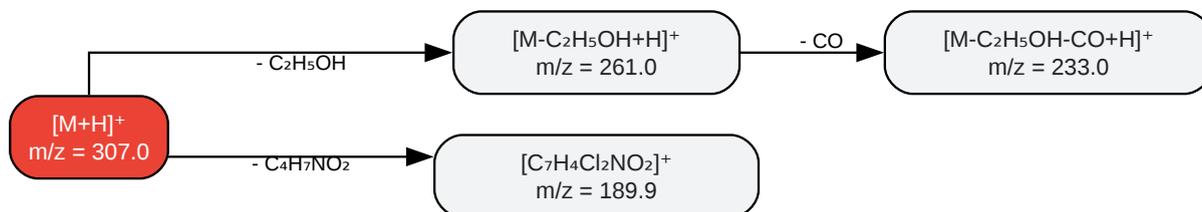
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

2.1. Predicted Mass Spectrometry Data (Electrospray Ionization - ESI+)

m/z (amu)	Ion	Predicted Fragmentation Pathway
307.0	$[M+H]^+$	Protonated molecular ion of the free base ($C_{11}H_{12}Cl_2N_2O_4$).
261.0	$[M-C_2H_5OH+H]^+$	Loss of ethanol from the protonated molecular ion.
233.0	$[M-C_2H_5OH-CO+H]^+$	Subsequent loss of carbon monoxide.
189.9	$[C_7H_4Cl_2NO_2]^+$	Fragment corresponding to the 2,3-dichloro-6-nitrobenzyl moiety.

The fragmentation pattern is a unique fingerprint of the molecule, and its interpretation provides a high degree of confidence in the structural assignment.



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A predicted mass spectrometry fragmentation pathway for **Anagrelide Impurity 1**.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

3.1. Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~ 3000 - 2800	C-H	Aliphatic stretch
~ 1750 - 1730	C=O	Ester carbonyl stretch
~ 1550 - 1500 & 1350 - 1300	N-O	Nitro group asymmetric and symmetric stretch
~ 1200 - 1000	C-O	Ester C-O stretch
~ 800 - 600	C-Cl	Carbon-chlorine stretch

Analytical Methodologies for the Detection and Quantification of Anagrelide Impurity 1

A robust analytical method is essential for the routine monitoring of impurities in drug substances and finished products. High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for this purpose.^{[1][7]}

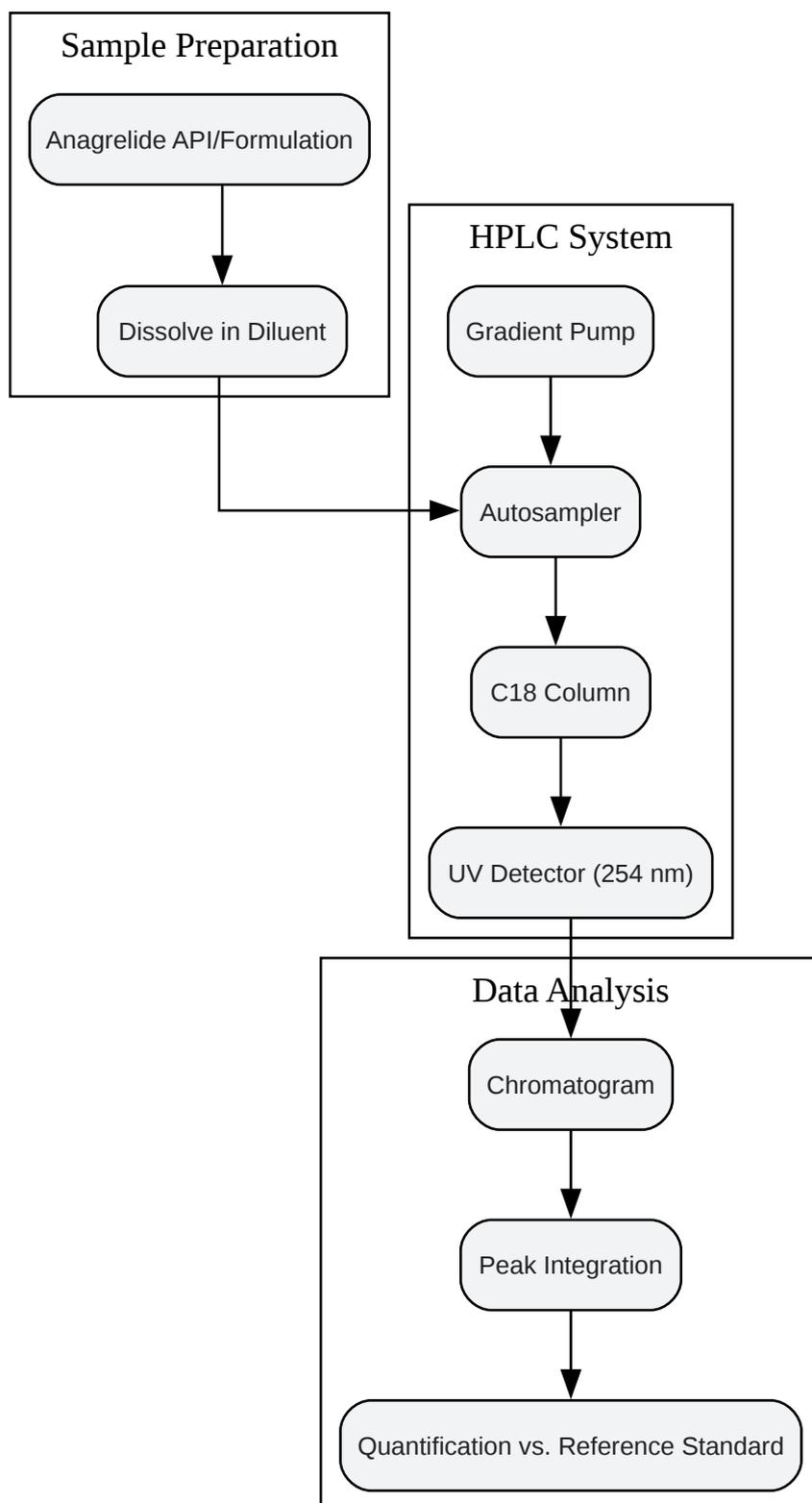
High-Performance Liquid Chromatography (HPLC) Method

A well-developed HPLC method should be able to separate Anagrelide from its impurities with good resolution and sensitivity.

Experimental Protocol: A General HPLC Method

- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used. The nonpolar stationary phase allows for the retention of Anagrelide and its related compounds.
- Mobile Phase: A gradient elution is often employed to achieve optimal separation.
 - Mobile Phase A: An aqueous buffer, such as phosphate buffer, with an acidic pH (e.g., pH 3.0 adjusted with phosphoric acid). The buffer controls the ionization of the analytes, leading to consistent retention times.

- Mobile Phase B: An organic solvent, typically acetonitrile or a mixture of acetonitrile and methanol. The organic solvent elutes the analytes from the column.
- Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased over the run time to elute more retained components.
- Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column.
- Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible chromatography.
- Detection: UV detection at a wavelength where both Anagrelide and its impurities have significant absorbance (e.g., 254 nm) is commonly used.[7]
- Injection Volume: A standard injection volume of 10-20 µL is typical.



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A general workflow for the HPLC analysis of Anagrelide impurities.

Conclusion: Ensuring the Quality of Anagrelide

The thorough characterization of process-related impurities, such as **Anagrelide Impurity 1**, is a non-negotiable aspect of modern drug development. This guide has provided a detailed overview of the identity, origin, and spectroscopic properties of this key impurity. By leveraging a combination of NMR, MS, and IR spectroscopy, coupled with robust HPLC methods, researchers and drug development professionals can confidently identify and control this impurity, thereby ensuring the safety, efficacy, and quality of Anagrelide for patients worldwide. The principles and methodologies outlined herein serve as a valuable resource for establishing self-validating analytical systems for impurity profiling.

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